![molecular formula C7H8ClN5 B3137267 [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 436100-10-6](/img/structure/B3137267.png)

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride

Descripción general

Descripción

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride is a crystalline, light yellow powder with an odorless nature. It exhibits a melting point temperature range of 155–157°C . When heated, it decomposes, releasing toxic nitrogen fumes. The compound is highly sensitive to shock, fire, and friction, bursting vigorously under such conditions. It readily reacts with acidic materials and strong oxidizers, liberating corrosive and toxic gases. Tetrazoles dissolve in water and acetonitrile, and they find applications in DNA synthesis in biochemistry .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved using eco-friendly approaches, such as employing water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods yield good to excellent yields of tetrazole derivatives .

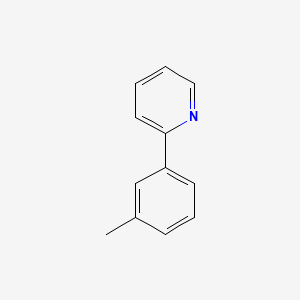

Molecular Structure Analysis

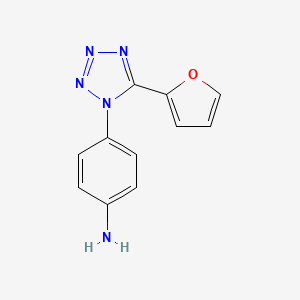

Tetrazole is a five-membered aza compound with 6π electrons . Its reactivity is similar to that of aromatic compounds. The presence of free N-H groups contributes to its acidic nature, and it forms both aliphatic and aromatic heterocyclic compounds. Tetrazoles can stabilize negative charges through delocalization and exhibit corresponding carboxylic acid pKa values. The acidic nature of tetrazole depends on the substitution pattern at the C-5 position .

Chemical Reactions Analysis

- Upon heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxides .

Physical and Chemical Properties

- Electron Density : Tetrazole nitrogen electron density leads to stable metallic compounds and molecular complexes .

Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibitors

HANTP derivatives have also been explored for their potential as xanthine oxidase inhibitors:

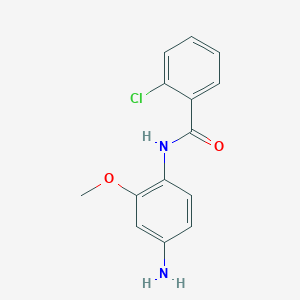

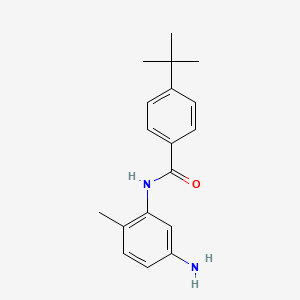

- Design and Synthesis : Researchers have designed and synthesized N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors . These compounds target the active site of xanthine oxidase.

Bioisosteres of Carboxylic Acids

Tetrazoles, including HANTP, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. This property makes them interesting for material and medicinal chemistry applications .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tetrazoles, in general, have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are also known to interact with various receptors, favoring stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride. For instance, tetrazoles possess significant thermal stability , suggesting that the compound may retain its activity under a range of temperature conditions.

Propiedades

IUPAC Name |

3-(tetrazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-6-2-1-3-7(4-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLXOJOZFZDECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}acetic acid](/img/structure/B3137223.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone](/img/structure/B3137231.png)

![2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B3137245.png)

![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)

![2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene]](/img/structure/B3137290.png)